molecular formula C10H9ClN2O B2753822 2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 29420-64-2

2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2753822
CAS No.: 29420-64-2
M. Wt: 208.65
InChI Key: AOJZHOSAFRXPQQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 20629-90-7 ) is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a pyrazol-3-one derivative, a class of heterocyclic compounds recognized for their significant potential in various research applications . Pyrazole derivatives are extensively studied for their broad spectrum of biological activities, which include antimicrobial , antioxidant , and anti-inflammatory properties . As a key structural motif, this compound serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . Researchers utilize this compound to explore structure-activity relationships and develop new therapeutic agents. It is typically supplied as a light yellow powder and should be stored sealed in a dry environment, preferably between 2-8°C . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZNXKNMPUVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, with CAS number 20629-90-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C10H9ClN2OC_{10}H_9ClN_2O and a molecular weight of 208.64 g/mol. Its structure includes a chlorophenyl group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A comparative analysis of several pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against various pathogens. For instance, the minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial activity .

Anticancer Activity

Pyrazole derivatives are also being explored for their anticancer properties. Research indicates that certain pyrazole compounds show promising cytotoxic effects on various cancer cell lines. For example, compounds were tested against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, yielding growth inhibition values (GI50) of 3.79 µM, 12.50 µM, and 42.30 µM respectively . These findings suggest that this compound may possess similar anticancer properties.

The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, some studies have indicated that pyrazole derivatives can inhibit Aurora-A kinase activity, which is essential for cell division in cancer cells . This inhibition can lead to reduced proliferation rates and increased apoptosis in tumor cells.

Summary of Research Findings

Biological Activity Target Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 µg/mL
AnticancerMCF7GI50: 3.79 µM
AnticancerSF-268GI50: 12.50 µM
AnticancerNCI-H460GI50: 42.30 µM
Enzyme InhibitionAurora-A kinaseIC50: 0.067 µM

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The study found that derivatives similar to this compound exhibited significant inhibition zones in agar diffusion tests, suggesting a robust antibacterial action.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, the cytotoxic effects of several pyrazole derivatives were assessed using the MTT assay on different cancer cell lines. The results indicated that compounds with structural similarities to this compound displayed varying degrees of cytotoxicity, with some achieving IC50 values lower than those of established chemotherapeutics.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position: The target compound’s 2-chlorophenyl group (ortho-substitution) may induce steric hindrance and electronic effects distinct from the 4-chlorophenyl analog (para-substitution) .
  • Multi-Substituted Derivatives : Compound t () incorporates dichloro and hydroxy groups, increasing molecular weight and melting point (178–180°C) compared to simpler analogs .
  • Bromine vs.

Computational and Analytical Insights

  • DFT Studies : Pyrazolone analogs () were optimized using Gaussian 09, revealing planar geometries that facilitate π-π stacking in biological targets .
  • XRD Analysis : Single-crystal studies (e.g., Compound t in ) confirm the pyrazolone ring’s tautomeric forms and hydrogen-bonding networks, critical for stability .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or β-diketones. For example:

  • Step 1 : Reacting 2-chlorophenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazolone ring.
  • Step 2 : Purification via recrystallization using ethanol/water mixtures, achieving yields ~60–70% .
  • Key variables : pH control (acetic acid or HCl) and temperature (80–100°C) are critical for regioselectivity and avoiding side products like open-chain hydrazones .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks to distinguish the pyrazolone ring protons (e.g., C3-ketone at ~160 ppm in 13C NMR) and substituents (e.g., 2-chlorophenyl aromatic signals between 7.0–7.5 ppm) .
  • X-ray diffraction (XRD) : Resolves tautomeric forms (e.g., 1,2-dihydro vs. 3-keto configurations) and confirms planarity of the pyrazolone ring. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL .
  • IR spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce byproducts. Evidence shows a 15% yield increase with ZnCl₂ at 90°C .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify optimal termination points, minimizing decomposition .

Advanced: How do structural modifications influence the compound’s bioactivity, and what contradictions exist in reported data?

Answer:

  • Chlorophenyl position : Substitution at the 2-position (vs. 3- or 4-) enhances steric effects, altering binding to biological targets (e.g., TNF-α inhibition in vs. antiviral activity in ).
  • Contradictions : Discrepancies in IC₅₀ values for similar derivatives may arise from assay conditions (e.g., cell line variability) or impurities in synthesized batches .
  • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., TNF-α or viral proteases). Key residues (e.g., Tyr59 in TNF-α) form hydrogen bonds with the pyrazolone carbonyl .
  • DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level, revealing charge distribution and electrophilic regions (e.g., C3-ketone as a nucleophilic target) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying critical binding motifs .

Advanced: How do tautomeric forms of this compound affect its physicochemical properties?

Answer:

  • Tautomer equilibrium : The 1,2-dihydro-3-keto form dominates in solution (confirmed by NMR), while the 3-hydroxy tautomer is rare. Solvent polarity shifts equilibrium—aprotic solvents favor the keto form .
  • Impact on solubility : The keto form has higher solubility in polar solvents (logP ~1.8) due to hydrogen bonding with the carbonyl group .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chlorophenyl group.
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, where the pyrazolone ring undergoes base-catalyzed cleavage .
  • Analytical monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect degradation products like 2-chlorobenzoic acid .

Advanced: What strategies resolve spectral overlaps in complex mixtures containing this compound?

Answer:

  • 2D NMR : HSQC and HMBC correlations differentiate pyrazolone protons from aromatic substituents. For example, HMBC links the C3-ketone to adjacent NH and methyl groups .
  • LC-MS/MS : MRM transitions (e.g., m/z 235 → 152) isolate the compound from co-eluting impurities .
  • Synchrotron XRD : High-resolution data (0.8 Å) resolves disorder in crystal packing caused by chlorophenyl rotation .

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